Tribendimidine

Descripción general

Descripción

Tribendimidina es un agente antihelmíntico de amplio espectro desarrollado en China en el Instituto Nacional de Enfermedades Parasitarias de Shanghai. Es un derivado del amidantel y ha demostrado alta eficacia en el tratamiento de diversas infecciones parasitarias, incluyendo anquilostomiasis, ascariasis, enterobiasis y clonorquiasis .

Métodos De Preparación

Tribendimidina se sintetiza a través de una serie de reacciones químicas que involucran amidantel como precursor. La ruta sintética generalmente implica la formación de un derivado diamidina simétrico. Las condiciones de reacción incluyen el uso de reactivos y catalizadores específicos para lograr el producto deseado. Los métodos de producción industrial implican la ampliación de estas reacciones en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tribendimidina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Tribendimidina puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden realizar para modificar la estructura química de la tribendimidina.

Sustitución: Tribendimidina puede sufrir reacciones de sustitución donde ciertos grupos funcionales se reemplazan por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Clinical Efficacy Against Nematode Infections

Tribendimidine has demonstrated significant efficacy against several nematode species. Clinical trials have reported high cure rates for infections such as:

- Ascaris lumbricoides : Cure rates of 96% with a single oral dose of 300 mg .

- Necator americanus : Cure rates of 85.7% and 89.8% when used against mixed infections with Ancylostoma duodenalis .

- Enterobius vermicularis : A single dose of 200 mg resulted in an 81.6% cure rate .

Table 1: Summary of Clinical Efficacy of this compound

| Infection Type | Dose (mg) | Cure Rate (%) | Reference |

|---|---|---|---|

| Ascaris lumbricoides | 300 | 96.0 | |

| Necator americanus | 400 | 85.7 - 89.8 | |

| Enterobius vermicularis | 200 | 81.6 | |

| Strongyloides stercoralis | Single dose | ~55 |

Efficacy Against Other Parasites

Beyond nematodes, this compound has shown promise against trematodes and cestodes:

- Clonorchis sinensis : A study indicated that single-dose this compound achieved a cure rate of 44%, while a three-day regimen showed improved outcomes .

- Opisthorchis viverrini : Efficacy increased with dosage; a dose of 400 mg resulted in a cure rate of approximately 91.5% .

Table 2: Efficacy Against Trematodes and Cestodes

| Parasite Type | Dose (mg) | Cure Rate (%) | Reference |

|---|---|---|---|

| Clonorchis sinensis | Single | 44 | |

| Opisthorchis viverrini | 400 | 91.5 |

Safety Profile

This compound has been reported to have a favorable safety profile, with only mild and transient side effects noted during clinical trials . This aspect is crucial for public health, especially considering the extensive burden of intestinal nematode infections globally.

Potential for Combination Therapies

Research indicates that this compound may be effective when combined with other anthelmintics to enhance therapeutic outcomes while reducing the likelihood of resistance development. For instance, studies have shown that combining this compound with other drugs can lead to significant reductions in hookworm burdens .

Mecanismo De Acción

Tribendimidina ejerce sus efectos actuando como un agonista de los receptores nicotínicos de acetilcolina (nAChRs) en nematodos parasitarios. Activa selectivamente los nAChRs musculares, lo que lleva a la despolarización y parálisis de los parásitos. Esta acción es similar a la de otros antihelmínticos colinérgicos como levamisol y pirantel. Los objetivos moleculares y las vías implicadas incluyen el subtipo B y el subtipo L de nAChRs .

Comparación Con Compuestos Similares

Tribendimidina es similar a otros compuestos antihelmínticos como levamisol y pirantel. Tiene un espectro de actividad más amplio y es eficaz contra algunos parásitos nematodos que son resistentes al levamisol. La selectividad única de tribendimidina para diferentes subtipos de nAChR contribuye a su perfil de eficacia distinto .

Compuestos similares incluyen:

Levamisol: Un antihelmíntico que actúa sobre los nAChRs pero tiene un espectro de actividad más estrecho.

Pirantel: Otro agonista de nAChR con mecanismos similares pero diferente eficacia contra ciertos parásitos.

Actividad Biológica

Tribendimidine is a novel anthelmintic compound that has garnered attention for its broad-spectrum efficacy against various parasitic infections, particularly those caused by soil-transmitted helminths (STHs). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical and laboratory settings, pharmacokinetics, and potential for combination therapies.

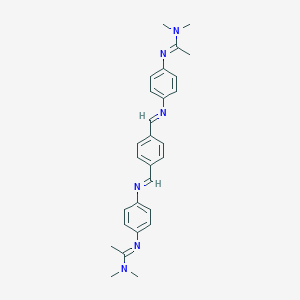

This compound is a symmetrical diamidine derivative of amidantel, with a chemical structure that allows it to interact effectively with nicotinic acetylcholine receptors (nAChRs) in nematodes. Its mechanism involves the disruption of neuromuscular function in parasites, leading to paralysis and eventual death . The compound has shown significant activity against various helminths, including Ascaris lumbricoides, Necator americanus, and Strongyloides stercoralis.

Laboratory Studies

In laboratory settings, this compound has demonstrated high efficacy against several helminth species. For instance, in studies involving Nippostrongylus braziliensis in rats and Ancylostoma caninum in dogs, this compound exhibited potent anthelmintic effects .

| Parasite | Efficacy (%) | Dosage (mg/kg) |

|---|---|---|

| Echinostoma caproni | 99.1% reduction | 150 |

| Ascaris lumbricoides | >90% cure rate | 150 |

| Necator americanus | 41% reduction | 100 |

Clinical Trials

Clinical trials have confirmed the safety and efficacy of this compound in human populations. A study involving adolescents with hookworm infections reported a >90% cure rate when administered as monotherapy or in combination with ivermectin or oxantel pamoate . The pharmacokinetic profile of this compound shows that its metabolites, dADT and adADT, maintain effective concentrations post-administration.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through population modeling studies. Key findings include:

- Absorption Rate Constant () : Varies between treatment combinations.

- Clearance (CL/F) : Approximately 0.206 L/h/kg.

- Volume of Distribution (Vd/F) : 1.12 L/kg.

These parameters indicate that this compound is well-absorbed and has a favorable distribution profile in the body, which contributes to its therapeutic effectiveness .

Resistance Mechanisms

Research using Caenorhabditis elegans has identified genetic mutations associated with resistance to this compound. Mutants resistant to this compound also exhibit cross-resistance to levamisole and pyrantel, suggesting shared pathways for resistance development . This highlights the need for ongoing surveillance and potential combination therapies to mitigate resistance.

Combination Therapies

Combination therapies involving this compound have shown promise in enhancing therapeutic outcomes. For example, studies have indicated that combining this compound with other anthelmintics can lead to synergistic effects against certain helminths. In one study, the combination resulted in a significant reduction of hookworm burdens compared to monotherapy .

Propiedades

IUPAC Name |

N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIOGKHKNQYULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894077 | |

| Record name | Tribendimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115103-15-6 | |

| Record name | Tribendimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribendimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribendimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBENDIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.